2,3,4-Tri-o-benzoylpentopyranosyl bromide
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Overview
Description
2,3,4-Tri-o-benzoylpentopyranosyl bromide is an organic compound with the molecular formula C26H21BrO7. It is a derivative of pentopyranose, a type of sugar, where three hydroxyl groups are replaced by benzoyl groups, and one hydroxyl group is substituted with a bromine atom. This compound is often used in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-o-benzoylpentopyranosyl bromide typically involves the protection of the hydroxyl groups of pentopyranose with benzoyl groups, followed by the introduction of a bromine atom. One common method includes the use of benzoyl chloride in the presence of a base such as pyridine to protect the hydroxyl groups. The bromination step can be achieved using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protection and bromination steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tri-o-benzoylpentopyranosyl bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alcohols.
Reduction Reactions: The benzoyl groups can be reduced to hydroxyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium thiolate or potassium phthalimide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents such as LiAlH4 in ether or tetrahydrofuran.
Major Products
Substitution: Formation of thiol, amine, or alcohol derivatives.
Reduction: Formation of pentopyranose derivatives with hydroxyl groups.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2,3,4-Tri-o-benzoylpentopyranosyl bromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group in carbohydrate chemistry.
Biology: Employed in the study of glycosylation processes and the synthesis of glycosylated biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of glycosylated drugs.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,3,4-Tri-o-benzoylpentopyranosyl bromide involves its ability to act as a glycosyl donor in glycosylation reactions. The bromine atom serves as a leaving group, allowing the compound to form glycosidic bonds with nucleophiles. This process is facilitated by the presence of benzoyl groups, which protect the hydroxyl groups and enhance the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Tri-o-acetylpentopyranosyl bromide: Similar structure but with acetyl groups instead of benzoyl groups.
2,3,4-Tri-o-benzoylpentopyranosyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
2,3,4-Tri-o-benzoylpentopyranosyl fluoride: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
2,3,4-Tri-o-benzoylpentopyranosyl bromide is unique due to the presence of benzoyl groups, which provide steric hindrance and influence the compound’s reactivity. The bromine atom also makes it a versatile intermediate for various substitution reactions, making it valuable in synthetic organic chemistry .
Properties
CAS No. |
14262-83-0 |
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Molecular Formula |
C26H21BrO7 |
Molecular Weight |
525.3 g/mol |
IUPAC Name |
(4,5-dibenzoyloxy-6-bromooxan-3-yl) benzoate |
InChI |
InChI=1S/C26H21BrO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(16-31-23)32-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |
InChI Key |
WZNBMSMEBBTFBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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